molecular formula C6H14Cl2N4O2 B14865705 (2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride

Cat. No.: B14865705
M. Wt: 245.10 g/mol
InChI Key: GBAFFVBIGOWXIB-FHNDMYTFSA-N
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Description

Photo-lysine (hydrochloride) is a diazirine-containing lysine amino acid and multifunctional probe building block. It is used in photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation. This compound is particularly valuable in drug discovery research for probing cellular mechanisms, target identification and validation, and understanding traditionally undruggable targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Photo-lysine (hydrochloride) can be synthesized through a series of chemical reactions involving lysine and diazirineThe final step involves deprotection to yield the desired product .

Industrial Production Methods

Industrial production of Photo-lysine (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Photo-lysine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of Photo-lysine (hydrochloride) with modified functional groups, which can be used for further applications in research and industry .

Mechanism of Action

The mechanism of action of Photo-lysine (hydrochloride) involves the formation of a covalent bond with target molecules upon exposure to UV light. The diazirine moiety becomes reactive under UV irradiation, allowing it to crosslink with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding partners .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-L-photo-leucine
  • N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride
  • Fmoc-L-photo-methionine
  • Fmoc-L-Photo-Phe-OH
  • H-L-Photo-Phe-OH
  • H-L-Photo-Proline hydrochloride

Uniqueness

Photo-lysine (hydrochloride) is unique due to its diazirine moiety, which provides high specificity and efficiency in photoaffinity labeling. This makes it particularly valuable in applications where precise molecular interactions need to be studied, setting it apart from other photoreactive amino acids .

Properties

Molecular Formula

C6H14Cl2N4O2

Molecular Weight

245.10 g/mol

IUPAC Name

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride

InChI

InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1

InChI Key

GBAFFVBIGOWXIB-FHNDMYTFSA-N

Isomeric SMILES

C(CN)C1(N=N1)C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(CN)C1(N=N1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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